6,10-Dimethylundeca-5,9-dien-2-one

Description

Properties

IUPAC Name |

6,10-dimethylundeca-5,9-dien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZUNIKWNYHEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021586 | |

| Record name | 6,10-Dimethyl-5,9-undecadiene-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689-67-8, 68228-05-7 | |

| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecadien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,10-Dimethyl-5,9-undecadiene-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10-dimethylundecadien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Geranylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylacetone [(5E)-6,10-Dimethylundeca-5,9-dien-2-one] is an acyclic monoterpenoid and a pivotal intermediate in the synthesis of various high-value compounds, including vitamins and fragrances.[1][2] Its unique structure, featuring a ketone functional group and two carbon-carbon double bonds, imparts a specific set of physical characteristics and a versatile chemical reactivity. This guide provides a comprehensive exploration of the physicochemical properties of geranylacetone, details its spectroscopic signature, outlines key synthetic pathways, and discusses its applications and safety considerations. The content herein is synthesized from authoritative sources to provide field-proven insights for professionals in chemical research and drug development.

Molecular Identity and Structure

Geranylacetone is an organic compound that is formally the product of the coupling of geranyl and acetonyl groups.[3] It is a colorless to pale yellow oily liquid, naturally occurring as a flavor component in plants like tomatoes, rice, and mangoes.[3][4][5] It also arises from the degradation of carotenoids and other vegetable matter by ozone.[3][5]

The primary isomer is the (E)-isomer, also known as trans-geranylacetone. The corresponding (Z)-isomer is referred to as nerylacetone.[4] Industrially synthesized products are often a mixture of these two isomers.[4]

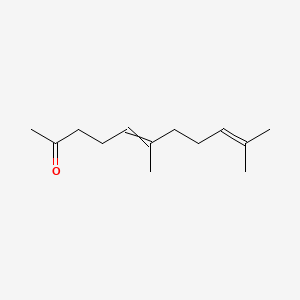

Caption: Chemical structure of (5E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone).

Physical Properties

The physical properties of geranylacetone are critical for its handling, purification, and application in various formulations. As a relatively large, non-polar molecule, it is characterized by low water solubility and a high boiling point.

| Property | Value | Source(s) |

| IUPAC Name | (5E)-6,10-Dimethylundeca-5,9-dien-2-one | [3][6] |

| CAS Number | 3796-70-1 ((E)-isomer) | [3][7][8] |

| 689-67-8 (isomer mixture) | [9] | |

| Molecular Formula | C₁₃H₂₂O | [3][7][8] |

| Molecular Weight | 194.31 g/mol | [3][5][7] |

| Appearance | Colorless to pale yellow, oily liquid | [4][9][10] |

| Odor | Floral, green, rosy, with fruity notes | [10][11][12] |

| Boiling Point | 254-258 °C at 760 mmHg | [7][10][13][14] |

| 126-128 °C at 10 mmHg | [3][5] | |

| Density | 0.868 - 0.873 g/cm³ at 20-25 °C | [3][4][14][15] |

| Refractive Index (n²⁰/D) | 1.463 - 1.471 | [4][12][13] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1][5][10][11] |

| Vapor Pressure | ~0.016 mmHg at 25 °C (estimated) | [11][12] |

| Flash Point | >100 °C (>212 °F) | [4][11][13][14] |

| logP (o/w) | ~3.7 - 4.1 (estimated) | [5][11][13] |

Chemical Properties and Reactivity

The chemical behavior of geranylacetone is governed by its three primary functional regions: the terminal isopropylidene group, the internal trisubstituted double bond, and the methyl ketone group.

-

Ketone Group: The carbonyl group at the C2 position is susceptible to nucleophilic attack. It can undergo reduction to form the corresponding secondary alcohol, or participate in condensation reactions (e.g., aldol) at the α-carbon positions.

-

Alkene Groups: The double bonds at C5-C6 and C9-C10 are sites of electrophilic addition. They can be hydrogenated to yield the saturated ketone, 6,10-dimethylundecan-2-one. Oxidation can lead to cleavage of the double bonds or formation of epoxides.

-

Precursor Activity: Geranylacetone is a crucial precursor for synthesizing larger, more complex molecules. It is a key intermediate in the industrial production of isophytol, which is essential for the manufacture of Vitamin E.[3][5] It is also used to synthesize other important fragrance and flavor compounds like farnesol and nerolidol.[3][5]

Synthesis Pathways

While geranylacetone occurs naturally, industrial demand necessitates its chemical synthesis. Several routes exist, but the Carroll rearrangement is the most widely adopted due to its efficiency.[4]

Carroll Rearrangement

This pathway involves the reaction of linalool with ethyl acetoacetate (or a similar acetoacetate ester) at elevated temperatures.[3][4] The reaction proceeds via a[5][5]-sigmatropic rearrangement of the intermediate linalyl acetoacetate ester, which subsequently decarboxylates to yield geranylacetone.[3]

Causality: The choice of the Carroll reaction is driven by the ready availability of the starting materials and the high yield of the desired product.[4] Catalysts like aluminum isopropoxide or aluminum oxide are often employed to improve reaction rates and selectivity.[4][16] A key advantage is the avoidance of expensive precious metal catalysts or the generation of large wastewater streams associated with other methods.[4][16]

Caption: Simplified workflow for the synthesis of geranylacetone via the Carroll reaction.

Analytical and Spectroscopic Protocols

Characterization and quality control of geranylacetone rely on standard analytical techniques. The protocols described below represent a self-validating system, where the expected spectral data logically corresponds to the known molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the definitive method for both separating geranylacetone from impurities (or its Z-isomer, nerylacetone) and confirming its molecular identity. The gas chromatography component separates compounds based on their boiling point and polarity, while the mass spectrometer provides the molecular weight and a characteristic fragmentation pattern.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the geranylacetone sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or hexane.

-

GC Conditions:

-

Injector: Set to 250 °C.

-

Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to geranylacetone. The mass spectrum for this peak should show a molecular ion [M]⁺ at m/z 194, confirming the molecular weight.[2] Key fragment ions corresponding to the loss of parts of the molecule (e.g., loss of an acetyl group) provide further structural confirmation.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. It validates the presence of the ketone and alkene groups, which are the core chemical features of geranylacetone.

Protocol:

-

Sample Preparation: Place a single drop of neat geranylacetone liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Analysis: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is expected to show characteristic absorption bands:

-

~1715 cm⁻¹: A strong, sharp peak indicating the C=O (ketone) stretch.

-

~1670 cm⁻¹: A medium peak for the C=C (alkene) stretch.

-

~2850-2970 cm⁻¹: Strong peaks corresponding to C-H stretching in the alkyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR provides the most detailed structural information, allowing for the complete assignment of the carbon and proton skeleton. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon framework. This technique is essential for unambiguously distinguishing between the (E) and (Z) isomers.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of geranylacetone in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Run both ¹H and ¹³C NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis (Expected ¹H NMR signals in CDCl₃):

-

Multiple signals in the ~1.6-1.7 ppm range (singlets) for the three methyl groups attached to the double bonds.

-

A sharp singlet around ~2.1 ppm for the methyl protons of the ketone group (CH₃-C=O).

-

Several multiplets between ~2.2-2.5 ppm for the methylene protons (CH₂) adjacent to the ketone and double bonds.

-

Signals in the ~5.1 ppm region for the vinyl protons (C=C-H). The precise chemical shifts and coupling constants in this region are critical for confirming the (E) stereochemistry.

-

Applications in Research and Industry

Geranylacetone's utility spans multiple sectors due to its reactivity and sensory properties.

-

Fragrance and Cosmetics: It is used as a fragrance component in perfumes, soaps, and cosmetics, providing a fresh, floral, and slightly fruity aroma.[4][9] Its stability makes it a reliable ingredient in various formulations.[1]

-

Flavor Industry: As a naturally occurring compound, it is used as a flavoring agent in foods and beverages, particularly for fruity and floral notes.[5][12]

-

Pharmaceutical and Chemical Synthesis: Its primary role is as a key intermediate. It is indispensable in the synthesis of Vitamin E and isophytol.[3][4][5] It also serves as a starting material for farnesol, nerolidol, and synthetic squalene.[3][5]

-

Research: In a laboratory setting, geranylacetone serves as a biochemical reagent and a versatile building block in organic synthesis.[9][17]

Safety, Handling, and Storage

Trustworthiness: A robust understanding of safety protocols is essential for handling any chemical reagent. The following guidelines are based on globally harmonized system (GHS) classifications and standard laboratory practices.

GHS Hazard Statements:

Safe Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][18]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[7][12] Avoid eating, drinking, or smoking in the laboratory.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, sealed container for disposal.[10] Prevent entry into drains and waterways.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents and strong bases.[20]

Conclusion

Geranylacetone is a molecule of significant industrial and scientific importance. Its well-defined physical properties, combined with the versatile reactivity of its ketone and alkene functional groups, make it a valuable precursor in the synthesis of vitamins and fragrances. A thorough understanding of its chemical characteristics, analytical signatures, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Geranylacetone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

NMPPDB. (n.d.). Geranylacetone. Retrieved February 15, 2026, from [Link]

-

The Good Scents Company. (n.d.). geranyl acetone 6,10-dimethyl-5,9-undecadien-2-one. Retrieved February 15, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Geranylacetone. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Speculated process for the synthesis of geranylacetone. Retrieved February 15, 2026, from [Link]

-

Haz-Map. (n.d.). Geranylacetone - Hazardous Agents. Retrieved February 15, 2026, from [Link]

-

The Good Scents Company. (n.d.). (E)-geranyl acetone, 3796-70-1. Retrieved February 15, 2026, from [Link]

-

Chemsrc. (2025, August 20). Geranylacetone. Retrieved February 15, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Geranyl acetone (YMDB01701). Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN112250554B - Method for synthesizing geranylacetone by carroll reaction.

Sources

- 1. Geranylacetone | 3796-70-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Geranylacetone - Wikipedia [en.wikipedia.org]

- 4. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. ymdb.ca [ymdb.ca]

- 7. Geranylacetone - Safety Data Sheet [chemicalbook.com]

- 8. Geranylacetone | CAS 3796-70-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. geranyl acetone, 689-67-8 [thegoodscentscompany.com]

- 12. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Geranylacetone | CAS#:3796-70-1 | Chemsrc [chemsrc.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

- 16. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

Biological Role of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) in Plant Metabolism

[1][2]

Executive Summary

6,10-Dimethylundeca-5,9-dien-2-one, commonly known as Geranylacetone , is a C13-norisoprenoid volatile ketone ubiquitous in the plant kingdom.[1][2][3][4] While historically categorized primarily as a flavor and fragrance constituent (contributing to the aroma of tomato, mango, and rice), contemporary research positions it as a critical bioactive apocarotenoid.

This technical guide elucidates its dual function: as a metabolic regulator capable of feedback inhibition within the carotenoid biosynthetic pathway, and as an ecological mediator in plant-insect and plant-microbe interactions. We provide a comprehensive analysis of its biosynthesis via Carotenoid Cleavage Dioxygenases (CCDs), its pharmacological potential, and validated protocols for its quantification using HS-SPME-GC-MS.

Chemical Identity & Physicochemical Profile

Geranylacetone acts as a lipophilic volatile signal.[5] Its structural homology to the hydrophobic tails of carotenoids allows it to interact with plastidial membranes, while its volatility facilitates release into the headspace for long-distance signaling.

| Property | Specification |

| IUPAC Name | 6,10-Dimethylundeca-5,9-dien-2-one |

| Common Name | Geranylacetone |

| CAS Number | 689-67-8 |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol |

| LogP (Lipophilicity) | ~3.7 (High membrane permeability) |

| Odor Threshold | Low (Fresh, floral, green, waxy notes) |

| Isomerism | Occurs as (E)- and (Z)- isomers; (E)-isomer often predominant in biological systems.[1][3][4][5] |

Biosynthesis: The Carotenoid Cleavage Pathway

Geranylacetone is not synthesized via a dedicated synthase but arises from the oxidative cleavage of longer-chain carotenoids. This process is governed by Carotenoid Cleavage Dioxygenases (CCDs) , specifically cleaving the C9–C10 (or C9'–C10') double bonds of acyclic carotenoid precursors.[5][6][7]

Enzymatic Mechanism

-

Precursors: Unlike ionones (derived from cyclic carotenes like

-carotene), geranylacetone is derived from acyclic upstream precursors such as Phytoene , Phytofluene , and Lycopene .[5] -

Key Enzymes:

-

CCD1 (Cytosolic): Promiscuous cleavage of destabilized carotenoids in the cytosol.[5]

-

CCD4 (Plastidial): Located in the plastoglobules/thylakoids; major driver of volatile apocarotenoid production in flowers and fruits.[5]

-

ZmCCD10 (Maize): Recently identified to specifically cleave phytoene and lycopene at the C9–C10 position to yield geranylacetone.[5][6]

-

Metabolic Feedback Regulation

Recent transcriptomic data suggests geranylacetone may function as a retrograde signal.[5] In tomato (Solanum lycopersicum), overexpression of ShCCD4b leads to a reduction in lycopene and an increase in geranylacetone, suggesting that accumulation of this apocarotenoid may trigger feedback loops that downregulate upstream carotenogenic enzymes (e.g., Phytoene Synthase, PSY).[5]

Pathway Visualization

The following diagram illustrates the cleavage of Phytoene and Lycopene into Geranylacetone.

Caption: Biosynthetic origin of Geranylacetone via CCD-mediated oxidative cleavage of acyclic carotenoids.

Biological Functions in Plant Physiology

Ecological Defense (Allelochemical & Repellent)

Geranylacetone is not merely a metabolic byproduct; it serves as a bioactive defense agent.[5]

-

Insect Repellence: It exhibits significant antifeedant activity against herbivores such as the green peach aphid (Myzus persicae).[5] The compound interferes with the probing behavior of aphids, reducing phloem sap ingestion.

-

Antimicrobial Activity: In vitro assays confirm fungicidal properties against phytopathogens.[5] Its lipophilicity allows it to disrupt fungal cell membranes, compromising integrity and inducing leakage of intracellular components.[5]

Stress Signaling

Under oxidative stress (e.g., high light, drought), carotenoids are rapidly degraded.[5] The resulting spike in geranylacetone levels serves as a "distress signal," potentially activating downstream stress-response genes (e.g., HSPs, GSTs) or attracting parasitoids (indirect defense) to the damaged tissue.[5]

Experimental Protocol: Extraction & Quantification

Reliable quantification of geranylacetone requires minimizing thermal degradation and artifact formation.[5] Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard.[5]

Methodology: HS-SPME-GC-MS

Objective: Isolate volatiles from plant tissue without solvent contamination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Flash-freeze plant tissue in liquid nitrogen immediately upon harvest.[5]

-

Grind to a fine powder using a cryomill.[5]

-

Weigh 1.0 g of powder into a 20 mL headspace vial.

-

Add 1 mL saturated CaCl₂ solution (to inhibit enzymatic activity) and 10 µL of internal standard (e.g., 2-heptanone or nonyl acetate).[5]

-

-

Incubation & Extraction:

-

Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber (50/30 µm) for broad coverage of volatiles including C13 ketones.[5]

-

Equilibration: Incubate vial at 50°C for 10 min with agitation (500 rpm).

-

Extraction: Expose fiber to headspace for 30–40 min at 50°C.

-

-

GC-MS Analysis:

-

Desorption: 3 min at 250°C (splitless mode).

-

Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[5]

-

Temperature Program: 40°C (2 min)

5°C/min to 240°C -

MS Detection: Electron Impact (EI) at 70 eV; Scan range 40–400 m/z.[5]

-

Identification: Compare retention index (RI) and mass spectrum with NIST library (Target Ion: m/z 43, 69, 151).[5]

-

Analytical Workflow Diagram

Caption: Optimized HS-SPME-GC-MS workflow for Geranylacetone quantification.

Pharmaceutical & Industrial Potential

Beyond plant biology, geranylacetone holds significant promise in drug development and industry.[5]

Pharmacological Applications[5][9][10]

-

Anticancer Potential: Studies on melanoma (B-16) and leukemia (HL-60) cell lines indicate geranylacetone inhibits cell proliferation.[5]

-

Gastroprotection: Evidence suggests it aids in the recovery of gastric mucosa heat shock responses, potentially serving as a bioactive agent in treating gastritis or ulcers.

-

Precursor Synthesis: It is a vital intermediate in the industrial synthesis of Isophytol (Vitamin E precursor) and Squalene , making it a high-value target for metabolic engineering in microbial hosts (e.g., Saccharomyces cerevisiae).[5]

Flavor & Fragrance

Classified as FEMA 3542 , it is widely used to impart "fresh, green, rose-like" notes in perfumery and fruit flavorings.

References

-

Simkin, A. J., et al. (2004).[5] "The tomato carotenoid cleavage dioxygenase 1 genes contribute to the formation of the flavor volatiles beta-ionone, pseudoionone, and geranylacetone." Plant Physiology. Link

-

Wei, Y., et al. (2025).[5] "Concentrations of geranylacetone in the cultures of four combinant S. cerevisiae." ResearchGate.[5] Link

-

Zhong, X., et al. (2020).[5] "ZmCCD10a Encodes a Distinct Type of Carotenoid Cleavage Dioxygenase and Enhances Plant Tolerance to Low Phosphate."[5] Plant Physiology. Link

-

Czerniewicz, P., et al. (2018).[5] "Antifeedant Potential of Geranylacetone and Nerylacetone and Their Epoxy-Derivatives against Myzus persicae." Molecules. Link

-

Vogel, J. T., et al. (2008).[5][7] "Esters of geranylgeraniol and geranylacetone are accumulated in the green-fleshed tomato mutant." Phytochemistry. Link

-

Goff, S. A., & Klee, H. J. (2006).[5] "Plant Volatiles: Sensory Cues for Health and Nutritional Value?" Science. Link[5]

Sources

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. 6,10-Dimethyl-5,9-undecadien-2-one | 689-67-8 [chemicalbook.com]

- 3. (E)-geranyl acetone, 3796-70-1 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. Geranylacetone - Wikipedia [en.wikipedia.org]

- 6. Natural overexpression of CAROTENOID CLEAVAGE DIOXYGENASE 4 in tomato alters carotenoid flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Geranylacetone: A Technical Monograph on Discovery, Synthesis, and Pharmaceutical Application

Executive Summary

Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) is a pivotal C13-norisoprenoid that serves as a linchpin in the industrial synthesis of terpenoid vitamins and pharmaceuticals. Historically identified as a degradation fragment of larger terpenes, it has evolved into a high-volume intermediate for the production of Isophytol (a Vitamin E precursor) and Teprenone (an anti-ulcer cytoprotective agent). This guide analyzes the historical trajectory of geranylacetone from a structural curiosity to an industrial staple, detailing the mechanistic evolution of the Carroll rearrangement and its modern biosynthetic applications.

Historical Genesis & Structural Elucidation

The Era of Degradation (Early 20th Century)

Before it was a target for synthesis, geranylacetone was a clue. In the early 1900s, the structural elucidation of complex terpenes like farnesol and squalene relied on oxidative degradation.

-

Ozonolysis as Proof: Early terpene chemists, including Ruzicka and Karrer, utilized ozonolysis to cleave the double bonds of unknown sesquiterpenes. The isolation of geranylacetone (often referred to in early literature as dihydropseudoionone) provided definitive proof of the head-to-tail isoprene connectivity in the parent molecules.

-

The "Pseudoionone" Connection: Its structural similarity to pseudoionone (the precursor to ionones/retinol) established it early on as a "norisoprenoid"—a fragment arising from the loss of carbon atoms from a parent C20 or C40 scaffold.

The Synthetic Revolution: The Carroll Rearrangement (1940)

The transition of geranylacetone from a laboratory curiosity to an industrial commodity is defined by the work of M.F. Carroll .[1][2] In 1940, Carroll reported a method to convert linalool and ethyl acetoacetate into geranylacetone. This was not merely a new reaction; it was the birth of the modern Vitamin E supply chain.

-

Significance: The reaction allowed for the rapid assembly of the C13 skeleton from abundant C10 (linalool) and C4 (acetoacetate) precursors, bypassing complex extraction methods.

Synthetic Methodologies & Industrial Pathways

The Carroll Rearrangement (Mechanistic Core)

The Carroll rearrangement is a [3,3]-sigmatropic rearrangement followed by decarboxylation.[2] It remains the gold standard for extending terpene chains by three carbons (C3 extension) while preserving olefin geometry.

Mechanism:

-

Transesterification: Linalool reacts with ethyl acetoacetate to form linalyl acetoacetate.

-

Enolization: The ester enolizes at high temperatures.

-

[3,3]-Sigmatropic Shift: The allyl vinyl ether system undergoes a concerted rearrangement.

-

Decarboxylation: The resulting

-keto acid is unstable and decarboxylates to yield geranylacetone.

Industrial Workflow: The Vitamin E Route

Geranylacetone is the obligate intermediate in the synthesis of Isophytol , the hydrophobic tail of

Figure 1: The industrial lineage from Linalool to Vitamin E, highlighting Geranylacetone as the C13 anchor point.[3]

Biosynthetic Context: Carotenoid Cleavage

In nature, geranylacetone is not built up from small units but cleaved down from larger ones. It is a volatile apocarotenoid generated by Carotenoid Cleavage Dioxygenases (CCDs) .

-

Enzymatic Action: Enzymes such as CCD1 and CCD4 oxidatively cleave the 9,10 (or 9',10') double bonds of acyclic carotenoids like phytoene and lycopene.

-

Biological Function: In plants (e.g., tomato, rice), it functions as a volatile signal and flavor compound. In mammals, similar oxidative cleavage of larger terpenes is a detoxification or metabolic processing step.

Figure 2: Biosynthetic generation of geranylacetone via enzymatic cleavage of carotenoids.

Pharmaceutical Application: The Teprenone Connection

For drug development professionals, geranylacetone is the precursor to Teprenone (Geranylgeranylacetone), a mucosal protective agent used in treating gastritis and ulcers. Teprenone functions by inducing Heat Shock Proteins (HSP70), offering cytoprotection against stress.

Synthesis of Teprenone from Geranylacetone

The synthesis mimics the Vitamin E pathway but retains the unsaturation (avoiding hydrogenation).

-

Chain Extension: Geranylacetone (C13) is reacted with a vinyl magnesium halide or similar C2/C3 unit to form Geranyllinalool (C20 alcohol).

-

Second Carroll Rearrangement: Geranyllinalool is subjected to another Carroll rearrangement with ethyl acetoacetate.

-

Product: This yields Geranylgeranylacetone (C23), marketed as Teprenone.

Experimental Protocols

Protocol A: The Carroll Rearrangement (Laboratory Scale)

Validating the C10

Reagents:

-

Linalool (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)[4]

-

Aluminum Isopropoxide (Al(OiPr)3) (0.05 eq) - Catalyst

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a distillation head (Vigreux column recommended).

-

Reaction: Charge linalool and catalyst. Heat to 150°C.

-

Addition: Add ethyl acetoacetate dropwise over 2 hours. The reaction temperature must be maintained between 150-180°C to ensure continuous distillation of the ethanol byproduct.

-

Completion: Evolution of CO2 (gas) and Ethanol (distillate) indicates progress. Continue heating until CO2 evolution ceases.

-

Workup: Distill the crude mixture under reduced pressure (0.1 mmHg). Geranylacetone boils at approx. 68-74°C (at 0.4 mmHg).[5]

Critical Control Point: Efficient removal of ethanol is crucial to drive the equilibrium forward. Failure to remove ethanol will result in low conversion.

Protocol B: Isolation from Natural Sources (Essential Oil)

Based on isolation from Melaleuca armillaris.

-

Extraction: Steam distillation of plant material to obtain crude essential oil.

-

Fractionation: Flash column chromatography on Silica Gel 60.

-

Elution: Isocratic elution with Hexane:Ethyl Acetate (95:5).

-

Identification: Geranylacetone typically elutes after monoterpene hydrocarbons but before terpene alcohols. Confirm via GC-MS (m/z 194 molecular ion).

Quantitative Data Summary

| Parameter | Value / Description | Relevance |

| CAS Number | 689-67-8 (trans), 3796-70-1 (mixed) | Identification |

| Molecular Weight | 194.31 g/mol | Stoichiometry |

| Boiling Point | 250°C (atm), ~70°C (0.4 mmHg) | Purification/Isolation |

| Key Impurity | Nerylacetone (cis-isomer) | Isomer management in Vitamin E synthesis |

| Industrial Yield | >85% (Optimized Carroll reaction) | Process Efficiency |

| Odor Threshold | Low (Fresh, floral, magnolia-like) | Flavor/Fragrance Application |

References

-

Carroll, M. F. (1940).[2] "131. Addition of

-unsaturated alcohols to the active methylene group. Part I. The action of ethyl acetoacetate on linalool and geraniol." Journal of the Chemical Society, 704–706. Link - Isler, O., et al. (1956). "Synthese von Vitamin E." Helvetica Chimica Acta, 39(3), 897-904. (Foundational paper on industrial Vitamin E synthesis using geranylacetone).

-

Simkin, A. J., et al. (2004).

-ionone, pseudoionone, and geranylacetone." The Plant Journal, 40(6), 882-892. Link -

Tsuji, J. (1980).[2] "Palladium-catalyzed rearrangement of allylic esters of acetoacetic acid to give

-unsaturated methyl ketones." Tetrahedron Letters, 21(33), 3199-3202. (Modern catalytic variant of the Carroll rearrangement). - Kawai, et al. (1996). "Geranylgeranylacetone (Teprenone) induces heat shock proteins." Journal of Pharmacology and Experimental Therapeutics. (Establishes the pharmaceutical link).

Sources

- 1. Geranylacetone - Wikipedia [en.wikipedia.org]

- 2. Carroll rearrangement - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. US4105700A - Process for preparing stereospecific nerolidol and ester thereof - Google Patents [patents.google.com]

Geranylacetone: Olfactory Mechanics, Biosynthesis, and Sensory Profiling

Topic: Olfactory Properties and Odor Profile of Geranylacetone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) represents a critical structural motif in the intersection of carotenoid metabolism and olfactory signaling. As an acyclic sesquiterpenoid ketone, it functions not only as a potent aroma active compound—characterized by a "magnolia-green" and "fresh-aldehydic" profile—but also as a vital biosynthetic intermediate in the formation of Vitamins E and K.

This technical guide provides a rigorous examination of geranylacetone’s physicochemical behavior, its generation via carotenoid cleavage dioxygenase (CCD) pathways, and the structure-odor relationships (SOR) that distinguish it from its structural isomers (e.g., nerylacetone) and analogs (e.g., farnesylacetone).

Chemical Identity & Physicochemical Properties

Geranylacetone exists primarily as the (E)-isomer in nature, though synthetic commercial grades are often isomeric mixtures ((E)/(Z) ratio approx. 60:40). Its lipophilicity and volatility profile dictate its behavior in both headspace analysis and food/fragrance matrices.

Table 1: Physicochemical Characterization

| Property | Value / Description | Technical Context |

| IUPAC Name | (5E)-6,10-dimethylundeca-5,9-dien-2-one | Primary natural isomer |

| CAS Number | 3796-70-1 (E-isomer)689-67-8 (Isomeric mixture) | Critical for regulatory filing |

| Molecular Weight | 194.32 g/mol | Mid-range volatility |

| LogP (o/w) | ~4.1 - 4.2 | High lipophilicity; binds strongly to fat matrices |

| Vapor Pressure | 0.016 mmHg @ 25°C | Moderate tenacity; "Heart-to-Base" note |

| Boiling Point | 250°C - 258°C | Stable under standard extraction (SDE/SPME) |

| Solubility | Ethanol, Oils, Paraffin | Insoluble in water (~8.9 mg/L) |

Olfactory Profile & Sensory Analysis

Odor Descriptors and Nuances

Unlike its ester analog geranyl acetate (which presents a sweet, waxy, fruity-rose profile), geranylacetone is defined by a sharper, "aldehydic" lift and a creamy floralcy specific to Magnolia.[1]

-

Primary Descriptors: Fresh, Green, Waxy, Rosy, Magnolia, Aldehydic.[2][1]

-

Secondary Nuances: Tropical fruit (Pear, Banana), Woody, Fatty.[2]

-

Tenacity: Substantivity > 190 hours on blotter (Heart-Base note).

Detection Thresholds

Threshold values are matrix-dependent. The high lipophilicity of geranylacetone results in a much higher threshold in lipid-rich bases compared to air or water.

| Medium | Detection Threshold | Notes |

| Air | ~60 ppb | Highly potent in headspace analysis |

| Water | 60 ppb - 6.4 ppm | Wide range due to solubility issues/dispersants |

| Oil/Fat | > 10 ppm | Suppressed volatility due to hydrophobic binding |

Biosynthesis: The Carotenoid Degradation Pathway

Geranylacetone is classified as an apocarotenoid . It is rarely synthesized de novo from small precursors in the final tissue but rather accumulates as a breakdown product of larger tetraterpenes (carotenoids) like phytoene, lycopene, or

Mechanism of Action

-

Precursor Accumulation: Carotenoids accumulate in plastids.

-

Oxidative Cleavage: CCD enzymes target the C9-C10 (or C5-C6) double bonds.

-

Volatilization: The cleavage yields a volatile ketone (Geranylacetone) and a non-volatile aldehyde/acid fragment.

Diagram 1: Biosynthetic Pathway of Geranylacetone

Caption: Oxidative cleavage of C40 carotenoids by CCD enzymes yields the C13 volatile Geranylacetone.

Structure-Odor Relationship (SOR)

The olfactory receptor (OR) binding affinity of geranylacetone is governed by three structural pillars: chain length, unsaturation position, and the carbonyl headgroup.

The "Rule of 13"

Geranylacetone (C13) sits in the "sweet spot" of terpenoid ketones.

-

C10 (Methyl Heptenone): Harsh, chemical, citrus-green.

-

C13 (Geranylacetone): Floral, magnolia, waxy, complex.[2][1]

-

C18 (Farnesylacetone): Faint, weak, waxy, almost odorless due to low volatility and steric bulk.

Isomeric Impact: (E) vs (Z)

-

(E)-Geranylacetone: The "trans" configuration provides a linear spatial geometry that fits snugly into "floral/green" OR pockets, eliciting the characteristic magnolia note.

-

(Z)-Nerylacetone: The "cis" kink creates a more compact structure. While the odor quality is similar, it is often described as "softer," "weaker," or lacking the piercing "aldehydic" lift of the E-isomer.

Diagram 2: Structure-Odor Logic Flow

Caption: Mechanistic mapping of geranylacetone's structural features to sensory perception.

Analytical Characterization Protocols

To accurately profile geranylacetone, researchers must distinguish it from co-eluting terpenes. Gas Chromatography-Olfactometry (GC-O) is the gold standard, allowing simultaneous chemical quantification and sensory verification.

Protocol: GC-O Analysis of Geranylacetone

Objective: Correlate the chromatographic peak at RI ~1450 (DB-5) with the "magnolia" odor descriptor.

-

Sample Preparation:

-

Use Headspace Solid-Phase Microextraction (HS-SPME) to avoid solvent masking.

-

Fiber: DVB/CAR/PDMS (Grey) for broad volatile capture.

-

Incubation: 40°C for 30 mins with agitation.

-

-

Instrumental Setup:

-

Column: DB-Wax (Polar) or DB-5 (Non-polar). Note: DB-Wax provides better separation from non-polar sesquiterpenes.

-

Splitter: 1:1 ratio between Mass Spectrometer (MS) and Olfactory Detection Port (ODP).

-

ODP Conditions: Humidified air makeup to prevent nasal dehydration.

-

-

Detection Method:

-

AEDA (Aroma Extract Dilution Analysis): Stepwise dilution of the extract.

-

FD Factor: Calculate the Flavor Dilution (FD) factor. Geranylacetone typically shows high FD factors in tomato and tea extracts.

-

Diagram 3: GC-O Experimental Workflow

Caption: Dual-channel workflow for correlating chemical identity with olfactory activity.

Regulatory & Safety Profile

For drug development and cosmetic applications, adherence to safety standards is non-negotiable.

-

FEMA Number: 3542 (Generally Recognized As Safe for flavor use).

-

GHS Classification:

-

Allergen Status: Not currently listed as one of the EU 26 fragrance allergens, but monitoring is recommended due to its structural similarity to known sensitizers (e.g., farnesol).

References

-

Simkin, A. J., et al. (2004). "Carotenoid cleavage dioxygenases: The key to apocarotenoid formation in plants." Plant Physiology.

-

The Good Scents Company. (2023). "Geranylacetone: Olfactory and Physicochemical Data."

-

Buttery, R. G., et al. (1988). "Quantitative studies on origins of fresh tomato aroma volatiles." Journal of Agricultural and Food Chemistry.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1549778, Geranylacetone."

-

Ohloff, G., et al. (2011). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.

Sources

Methodological & Application

Synthesis of 6,10-Dimethylundeca-5,9-dien-2-one from linalool

Application Note: Catalytic Synthesis of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) from Linalool [1][2]

Executive Summary

This application note details the synthesis of 6,10-dimethylundeca-5,9-dien-2-one (Geranylacetone) from Linalool .[1][2][3][4][5] Geranylacetone is a critical C13 building block in the industrial synthesis of Isophytol (Vitamin E side chain), Farnesol, and Nerolidol.[2]

While traditional methods employ stoichiometric acetoacetate ester condensations (Classic Carroll Rearrangement), this guide prioritizes the Saucy-Marbet modification (Vinyl Ether Claisen Rearrangement). This route offers superior atom economy, milder conditions, and reduced waste streams, making it the preferred protocol for modern pharmaceutical and fine chemical applications.

Key Advantages of the Saucy-Marbet Route:

-

Atom Economy: Eliminates the decarboxylation step required in the classic Carroll reaction.

-

Throughput: One-pot synthesis merging transetherification and [3,3]-sigmatropic rearrangement.

-

Selectivity: High preference for the (E)-isomer due to the chair-like transition state.

Mechanistic Insight & Causality

To control product quality, researchers must understand the reaction at a molecular level. The conversion of Linalool to Geranylacetone is not a simple substitution; it is a concerted [3,3]-sigmatropic rearrangement .

The Reaction Pathway

The synthesis proceeds via the formation of a transient Linalyl Isopropenyl Ether .

-

Transetherification: Linalool reacts with Isopropenyl Methyl Ether (IPM) (or 2-methoxypropene) under acid catalysis to form the mixed acetal, which eliminates methanol to yield the allyl vinyl ether intermediate.

-

[3,3]-Sigmatropic Rearrangement: Thermal induction causes the 1,5-diene system to rearrange. The

-bond migrates, and the -

Tautomerization: The immediate product is an enol, which rapidly tautomerizes to the thermodynamically stable ketone (Geranylacetone).

Stereochemical Control ((E) vs (Z))

The reaction favors the (E)-isomer (Geranylacetone) over the (Z)-isomer (Nerylacetone).

-

Causality: The rearrangement proceeds through a highly ordered chair-like transition state .

-

Steric Bulk: The methyl group at the chiral center of linalool prefers the equatorial position to minimize 1,3-diaxial interactions. This conformational preference dictates the geometry of the newly formed double bond.

Figure 1: Mechanistic pathway of the Saucy-Marbet rearrangement from Linalool to Geranylacetone.

Experimental Protocols

Two protocols are provided.[1][6][7][8][9][10][11] Protocol A is the recommended high-performance method (Saucy-Marbet). Protocol B is the classic method (Carroll) provided for labs lacking vinyl ether reagents.

Protocol A: High-Performance Saucy-Marbet Synthesis (Recommended)

Best for: High yield, atom economy, scalable synthesis.

Reagents:

-

Linalool (97%+ purity): 154.25 g (1.0 mol)

-

2-Methoxypropene (95%+): 108.15 g (1.5 mol) [Excess drives equilibrium]

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.5 mol%) OR Phosphoric acid (cat. amount)

-

Solvent: Toluene (Optional, solvent-free preferred for industrial scale)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a distillation head connected to a condenser.

-

Critical: The system must be dry. Flush with Nitrogen (N2).

-

-

Catalyst Loading: Charge the flask with Linalool (154.25 g) and PPTS (1.25 g). Heat the mixture to 80°C .

-

Reagent Addition (The Kinetic Phase):

-

Begin dropwise addition of 2-Methoxypropene.

-

Observation: Methanol is generated as a byproduct.[12]

-

Process Control: Adjust the distillation head to continuously remove the methanol/2-methoxypropene azeotrope. This drives the transetherification equilibrium forward.

-

-

Rearrangement (The Thermodynamic Phase):

-

Once addition is complete and methanol evolution ceases, increase the temperature to 140-150°C (oil bath temperature).

-

Reflux/Stir for 3–5 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1) or GC. Look for the disappearance of the Linalool peak.

-

-

Workup:

-

Cool to room temperature.

-

Neutralize the catalyst with a stoichiometric amount of Sodium Bicarbonate (NaHCO3) or Triethylamine.

-

Filter the mixture to remove salts.

-

-

Purification:

-

Perform fractional vacuum distillation.

-

Fraction 1: Unreacted Linalool (bp ~70-80°C @ 10 mmHg).

-

Fraction 2 (Product): Geranylacetone (bp 108-112°C @ 10 mmHg).

-

Protocol B: Classic Carroll Rearrangement (Alternative)

Best for: Labs with limited access to vinyl ethers; uses common Ethyl Acetoacetate.

Reagents:

-

Linalool: 1.0 mol[13]

-

Ethyl Acetoacetate: 1.2 mol

-

Catalyst: Aluminum Isopropoxide (Al(OiPr)3) (2 mol%)

Method Summary:

-

Mix Linalool and Ethyl Acetoacetate. Add catalyst.[1][4][7][9][11]

-

Heat to 160-180°C .

-

Distill off Ethanol continuously (formed during transesterification).

-

CO2 Evolution: As the temperature is maintained, decarboxylation occurs. Monitor gas evolution (bubbler).

-

Proceed to vacuum distillation as in Protocol A.

Critical Process Parameters (CPPs) & Data

The following table summarizes the operational windows required to maintain product integrity and safety.

| Parameter | Range | Criticality | Consequence of Deviation |

| Reaction Temperature | 140°C – 160°C | High | <140°C: Incomplete rearrangement (stops at vinyl ether). >180°C: Polymerization/tarrification of dienes. |

| Methanol Removal | Continuous | High | Failure to remove MeOH stalls the transetherification equilibrium (Le Chatelier's principle). |

| System pH | 4.0 – 6.0 | Medium | Strong Acid: Cyclization of Linalool to Terpineol/Limonene byproducts. Strong Base: Inhibits transetherification. |

| Inert Atmosphere | Nitrogen/Argon | Medium | Prevents oxidation of the allylic double bonds. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Geranylacetone via Protocol A.

Troubleshooting & Quality Control

QC Checkpoint: NMR Analysis To validate the synthesis, analyze the 1H NMR spectrum (CDCl3, 400 MHz).

-

Target Signal: Look for the disappearance of the characteristic vinyl protons of Linalool (

5.0–6.0 ppm, complex multiplet). -

Product Signal: Confirm the appearance of the methyl ketone singlet (

~2.13 ppm) and the new methylene protons adjacent to the carbonyl.

Common Failure Modes:

-

Low Yield: Usually caused by wet reagents. Water hydrolyzes 2-methoxypropene to acetone and methanol before it can react with Linalool. Solution: Dry Linalool over molecular sieves (3Å).

-

Cyclization Byproducts: Presence of a "piney" or "citrus" odor distinct from the floral/fatty smell of Geranylacetone suggests cyclization to Terpineol. Solution: Reduce catalyst loading or switch to a milder acid (e.g., from p-TSA to PPTS).

References

-

Saucy, G., & Marbet, R. (1967). Über die Reaktion von Vinyläthern mit Allylalkoholen (The Reaction of Vinyl Ethers with Allyl Alcohols). Helvetica Chimica Acta, 50(7), 2091–2100. Link

-

Carroll, M. F. (1940).[7] Addition of α,β-Unsaturated Alcohols to the Active Methylene Group. Part I. The Action of Ethyl Acetoacetate on Linalool and Geraniol.[2][5][13] Journal of the Chemical Society, 704–706. Link

-

ChemicalBook. (2023). Geranylacetone Product Properties and Synthesis Routes. ChemicalBook Database. Link

-

Organic Syntheses. (2018). General Procedures for Claisen Rearrangements. Organic Syntheses Collection. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1549778, Geranylacetone.[5] PubChem. Link

Sources

- 1. 6,10-Dimethyl-5,9-undecadien-2-one One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. 6,10-Dimethyl-5,9-undecadien-2-one | 689-67-8 [chemicalbook.com]

- 4. Geranyl acetone: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 5. Geranylacetone - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Carroll rearrangement - Wikipedia [en.wikipedia.org]

- 8. 6,10-Dimethylundeca-5,9-Dien-2-One | C13H22O | CID 19633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. mdpi.com [mdpi.com]

- 12. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]

- 13. CN1546449A - Process for manufacturing geranylacetone - Google Patents [patents.google.com]

Analytical methods for geranylacetone quantification in essential oils

Executive Summary

Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) is a critical sesquiterpenoid ketone often utilized as a biomarker for carotenoid degradation and a key flavor/fragrance component in essential oils (e.g., Nelumbo nucifera, Zingiber officinale). Its quantification is challenging due to potential thermal isomerization and co-elution with structurally similar sesquiterpenes.

This guide details a validated protocol for the extraction, identification, and quantification of geranylacetone. Unlike generic essential oil methods, this protocol emphasizes Linear Retention Index (LRI) calibration to resolve matrix interferences and recommends specific internal standards to ensure pharmacological-grade accuracy.

Chemical Context & Analytical Logic

The Analyte

-

IUPAC Name: (E)-6,10-dimethyl-5,9-undecadien-2-one[1][2][3][4][5][6][7]

-

Molecular Formula: C₁₃H₂₂O (MW: 194.31 g/mol )

-

Boiling Point: ~253°C

-

Key Challenge: Geranylacetone exists primarily as the (E)-isomer but can isomerize to the (Z)-isomer (neryl acetone) under thermal stress in the GC injector port.

Method Selection: GC-MS vs. GC-FID

-

GC-MS (Mass Spectrometry): Mandatory for identification. The mass spectrum of geranylacetone is distinct (Base peak m/z 43, characteristic ions 69, 41, 125), but terpenes often share fragment ions.

-

GC-FID (Flame Ionization Detection): Preferred for quantification. FID offers a wider linear dynamic range and uniform response factors for hydrocarbons, reducing error at high concentrations (>5%).

Experimental Protocols

Protocol A: Sample Preparation

Objective: Isolate volatiles while minimizing non-volatile matrix contamination (waxes/pigments).

Reagents:

-

Solvent: HPLC-grade Hexane or Dichloromethane (DCM).

-

Internal Standard (IS): 2-Undecanone (Preferred) or n-Tridecane .

-

Why: 2-Undecanone (BP ~231°C) is structurally similar (ketone) and elutes just prior to geranylacetone (BP ~253°C), ensuring it experiences similar injector discrimination without co-elution.

-

Workflow:

-

Stock Solution (IS): Prepare 1.0 mg/mL of 2-Undecanone in hexane.

-

Sample Dilution:

-

Weigh 50 mg of essential oil into a 10 mL volumetric flask.

-

Add 1.0 mL of Stock Solution (IS).

-

Dilute to volume with hexane.

-

Final IS concentration: 100 µg/mL.

-

-

Filtration: Pass through a 0.22 µm PTFE syringe filter into an amber GC vial.

Protocol B: Instrumental Parameters

Column Selection:

-

Primary: 5%-Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, ZB-5).

-

Logic: This non-polar phase separates based on boiling point. Geranylacetone elutes cleanly after monoterpenes and before heavier sesquiterpenes.

-

-

Secondary (Confirmation): Wax column (e.g., DB-Wax) if co-elution is suspected on the primary column.

GC Conditions:

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | High enough to volatilize, low enough to minimize isomerization. |

| Injection Mode | Split (1:20 to 1:50) | Prevents column overload; essential oils are concentrated. |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 60°C (1 min hold) | Initial solvent focusing. |

| Ramp 3°C/min to 240°C | Slow ramp maximizes resolution of complex terpene regions. | |

| Ramp 20°C/min to 280°C | Bake-out to remove heavy residues. | |

| Transfer Line | 280°C | Prevents condensation of high-boiling sesquiterpenes. |

| MS Source/Quad | 230°C / 150°C | Standard EI ionization temperatures. |

Data Analysis & Identification

Step 1: Retention Index (RI) Verification

Relying solely on Retention Time (RT) is prone to error due to column aging. You must calculate the Linear Retention Index (LRI) using a C₈-C₂₀ alkane ladder.

Equation:

-

Target LRI (DB-5 Column): 1450 ± 10

-

Note: If your calculated LRI deviates by >15 units, the peak is likely an isomer or interference.

Step 2: Mass Spectral Confirmation

Confirm the peak using the following ion abundance criteria (Standard EI, 70eV):

-

Base Peak: m/z 43 (Acetyl group)

-

Diagnostic Ions: m/z 69 (Isoprene unit), m/z 41, m/z 125.

-

Molecular Ion: m/z 194 (Often weak, <5% abundance).

Visualization: Analytical Workflow

The following diagram illustrates the critical decision path for accurate quantification.

Figure 1: Analytical workflow for Geranylacetone quantification emphasizing the dual-path validation (MS for ID, FID for Quant).

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of your data, perform the following validation steps prior to running unknown samples.

| Parameter | Acceptance Criteria | Calculation Method |

| Linearity (R²) | > 0.995 | 5-point calibration curve (10–500 µg/mL). |

| LOD (Limit of Detection) | S/N > 3 | |

| LOQ (Limit of Quant) | S/N > 10 | |

| Recovery | 90% – 110% | Spike blank oil with known standard. |

| Precision (RSD) | < 5% | 6 replicate injections of mid-level standard. |

Troubleshooting Thermal Instability: If you observe a "shoulder" peak eluting immediately before Geranylacetone, this is likely the (Z)-isomer (Neryl acetone).

-

Solution: Lower the injector temperature to 220°C. If the ratio changes, thermal isomerization is occurring in the inlet.

References

-

National Institute of Standards and Technology (NIST). Geranylacetone Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

-

Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[6][9] Allured Publishing Corporation.[6] (Standard reference for RI values).

-

International Organization for Standardization (ISO). ISO 7609:1985 - Essential oils — Analysis by gas chromatography on capillary columns — General method.[Link]

-

PubChem. Geranylacetone Compound Summary. National Library of Medicine. [Link]

Sources

- 1. 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. Geranylacetone | 3796-70-1 [chemicalbook.com]

- 5. ymdb.ca [ymdb.ca]

- 6. The Kovats Retention Index: (E)-6,10-Dimethyl-5,9-undecadien-2-one (C13H22O) [pherobase.com]

- 7. Geranylacetone | 689-67-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. chromtech.net.au [chromtech.net.au]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Application Note: High-Fidelity GC-MS Profiling of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone)

[1][2]

Executive Summary

This application note details a robust protocol for the identification and quantification of 6,10-Dimethylundeca-5,9-dien-2-one (commonly known as Geranylacetone ) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Geranylacetone (C₁₃H₂₂O) is a volatile irregular sesquiterpenoid ketone derived from the oxidative degradation of carotenoids.[2] It serves as a critical biomarker in food quality (e.g., tomato flavor profiling, wine aging), a precursor in the synthesis of Vitamin E (isophytol pathway), and a semiochemical in ecological studies.[2]

Why this protocol? Standard terpene methods often fail to resolve Geranylacetone from co-eluting sesquiterpenes due to its mid-range volatility and isomeric complexity.[1][2] This guide prioritizes Headspace Solid-Phase Microextraction (HS-SPME) for maximum sensitivity in complex matrices, while offering a liquid injection alternative for high-concentration extracts.[2]

Physicochemical Profile & Target Analyte

Understanding the molecule is the first step to successful separation.[2]

| Parameter | Value | Implications for Analysis |

| IUPAC Name | (5E)-6,10-dimethylundeca-5,9-dien-2-one | The trans (E) isomer is dominant; cis (Z) (Nerylacetone) may appear as a minor peak.[1][2] |

| CAS No. | 689-67-8 (General), 3796-70-1 (E-isomer) | Use specific CAS for standard procurement.[1][2] |

| MW | 194.31 g/mol | Molecular ion ( |

| Boiling Point | ~253°C (at 760 mmHg) | Requires final oven temp >230°C to prevent carryover.[1][2] |

| LogP | ~3.7 | Highly lipophilic; adheres to glass.[2] Silanized liners are mandatory.[2] |

| Retention Index (DB-5) | 1450 – 1460 | Elutes after Caryophyllene but before Humulene in many terpene mixes.[1][2] |

Sample Preparation Protocols

Method A: HS-SPME (Recommended for Trace Analysis/Complex Matrices)

Best for: Plant tissue, wine, fruit pulp, biological fluids.

Rationale: SPME eliminates solvent dilution, concentrating the headspace analytes on the fiber.[2] We utilize a DVB/CAR/PDMS fiber to capture the wide polarity range of Geranylacetone and its potential degradation products.[2]

-

Sample Loading: Weigh 2.0 g of homogenized sample into a 20 mL headspace vial.

-

Matrix Modification: Add 5 mL saturated NaCl solution (salting out effect increases volatility).

-

Internal Standard (ISTD): Add 10 µL of 2-Undecanone (100 ppm in MeOH).

-

Incubation: Equilibrate at 60°C for 15 minutes with agitation (500 rpm).

-

Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for 45 minutes at 60°C.

Method B: Solvent Extraction (High Concentration Samples)

Best for: Essential oils, synthetic reaction mixtures.[2]

-

Dilution: Dilute oil 1:100 in HPLC-grade Hexane or Ethyl Acetate .

-

Drying: Pass through a small bed of anhydrous

to remove water.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Filtration: Filter through 0.22 µm PTFE syringe filter into an amber autosampler vial.

Instrumental Method (GC-MS)[1][2][3]

Gas Chromatograph (Agilent 7890/8890 or equivalent)[1][2]

-

Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, Rtx-5ms).[1]

-

Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).[1][2]

-

Inlet: Split/Splitless.

Oven Program (Optimized for Resolution):

-

Initial: 60°C (Hold 2 min).

-

Ramp 1: 5°C/min to 180°C (Critical ramp for separating sesquiterpenes).

-

Ramp 2: 20°C/min to 280°C.

-

Final: 280°C (Hold 5 min).

Mass Spectrometer (Agilent 5977 or equivalent)[1][2]

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Transfer Line: 280°C.[2]

Scan Parameters:

-

Range: m/z 35 – 350.[2]

-

Scan Rate: >3 scans/sec.

SIM Parameters (Targeted Quantification):

| Ion Type | m/z | Origin/Fragment |

|---|

| Quant Ion | 43 |

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analysis, including critical decision points for Quality Control.

Figure 1: Analytical workflow for Geranylacetone analysis, incorporating QC checkpoints to ensure data integrity.

Data Analysis & Validation Criteria

Identification Strategy

-

Retention Index (RI): Calculate the Kovats Retention Index using a C8-C20 alkane ladder.[1][2] Geranylacetone must elute within

10 RI units of the literature value (1453 on DB-5) [1].ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Spectral Matching:

Quantification (Internal Standard Method)

Calculate the Response Factor (

Calculate unknown concentration:

Linearity: The method is linear from 10 ppb to 50 ppm (

Troubleshooting & Optimization

Common issues encountered when analyzing Geranylacetone and their mechanistic solutions.

Figure 2: Troubleshooting decision tree for common chromatographic anomalies.

Expert Tips:

-

Carryover: Geranylacetone is "sticky."[1][2] If you see it in your blank, run the inlet at 280°C with a high split ratio (1:100) for 10 minutes.

-

Isomers: While the trans-(E) isomer is the major target, the cis-(Z) isomer (Nerylacetone) often elutes slightly earlier (approx 10-15 RI units lower).[1][2] For total content, sum both peak areas [2].

References

-

NIST Mass Spectrometry Data Center. (2023).[2] 6,10-Dimethyl-5,9-undecadien-2-one, (E)- Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[2][6] [Link][1][2]

-

El-Sayed, A.M. (2025).[1][2][7] The Pherobase: Database of Pheromones and Semiochemicals - Retention Index Data for Geranylacetone. [Link][1][2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1549778, Geranylacetone. [Link][2]

Sources

- 1. 6,10-Dimethylundeca-5,9-Dien-2-One | C13H22O | CID 19633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Geranylacetone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Geranyl acetate [webbook.nist.gov]

- 5. journals.uc.edu [journals.uc.edu]

- 6. Geranyl acetate [webbook.nist.gov]

- 7. The Kovats Retention Index: (E)-6,10-Dimethyl-5,9-undecadien-2-one (C13H22O) [pherobase.com]

Geranylacetone as a precursor for vitamin E synthesis

Application Note: High-Purity Synthesis of

Executive Summary

This technical guide details the conversion of Geranylacetone (C13) into (all-rac)-

This document provides optimized protocols for the Carroll Rearrangement (chain elongation) and the final Friedel-Crafts Condensation , targeting researchers in nutraceutical and pharmaceutical process development.

Strategic Overview: The C13 Pathway

The industrial synthesis of Vitamin E relies on the convergence of two key synthons:

-

Aromatic Head: 2,3,5-Trimethylhydroquinone (TMHQ).

-

Aliphatic Tail: Isophytol (C20).

Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one) acts as the C13 backbone. The transformation involves a stepwise addition of carbon units to reach the C20 phytyl chain required for biological activity.

Pathway Logic

-

Step 1 (Vinylation): Geranylacetone (C13)

Nerolidol (C15). -

Step 2 (Elongation): Nerolidol (C15)

Farnesylacetone (C18) via Carroll Rearrangement. -

Step 3 (Saturation/Vinylation): Farnesylacetone

Phyton -

Step 4 (Condensation): Isophytol + TMHQ

Vitamin E.

Figure 1: The carbon-chain elongation pathway from Geranylacetone to Vitamin E.

Phase 1: Chain Elongation (The Carroll Reaction)

The most technically demanding step in the "tail" synthesis is the conversion of Nerolidol (derived from Geranylacetone) to Farnesylacetone. This adds the necessary isoprene units while maintaining the ketone functionality for further reaction.

Protocol A: Synthesis of Farnesylacetone (C18)

Objective: Elongate Nerolidol (C15) using Methyl Acetoacetate to form Farnesylacetone (C18).

Reagents:

-

Nerolidol (Assay >98%)[1]

-

Methyl Acetoacetate (1.3 molar eq.)

-

Catalyst: Aluminum Isopropoxide (Al(OiPr)3) (4% w/w based on Nerolidol)[2]

-

Solvent: None (Neat reaction) or Toluene for azeotropic removal.

Experimental Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a fractionating column (Vigreux) connected to a distillation head.

-

Charging: Load Nerolidol and Aluminum Isopropoxide under a nitrogen blanket.

-

Addition: Heat the mixture to 150°C . Slowly add Methyl Acetoacetate via a dropping funnel over 3 hours.

-

Mechanism Note: The reaction generates methanol and CO2.[3] The continuous removal of methanol is crucial to drive the equilibrium forward.

-

-

Reaction: Increase temperature to 170–180°C to facilitate decarboxylation (evolution of CO2).

-

Monitoring: Monitor the evolution of CO2 bubbles. The reaction is complete when CO2 evolution ceases and methanol distillation stops.

-

Workup: Cool to room temperature. Wash the organic layer with dilute H2SO4 (10%) to hydrolyze the aluminum catalyst, followed by water and brine.

-

Purification: Distill the crude oil under high vacuum (<1 mbar). Farnesylacetone boils at approximately 150–155°C (at reduced pressure).

Process Validation:

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Pale yellow oil | Visual |

| Purity | > 96.0% | GC-FID |

| Refractive Index | 1.480–1.485 (

Phase 2: The Condensation (Synthesis of Vitamin E)

Once Isophytol is obtained (via hydrogenation of Farnesylacetone to Phyton, then ethynylation), it is condensed with TMHQ. This protocol utilizes a Carbonate Ester solvent system , which avoids the toxicity of chlorinated solvents and improves yield compared to traditional biphasic systems.

Protocol B: ZnCl2-Catalyzed Condensation

Objective: Condense Isophytol and TMHQ to form (all-rac)-

Reagents:

-

2,3,5-Trimethylhydroquinone (TMHQ) (1.0 eq)

-

Isophytol (1.005 eq - slight excess)

-

Catalyst: Zinc Chloride (ZnCl2) (anhydrous, 0.3 eq) + HCl (conc., catalytic amount)

-

Solvent: Diethyl Carbonate or Ethylene Carbonate.

Experimental Procedure:

-

Reactor Prep: Use a glass reactor fitted with a Dean-Stark trap (if using azeotropic co-solvent) or a vacuum setup for water removal.

-

Dissolution: Suspend TMHQ and ZnCl2 in Diethyl Carbonate. Add a trace amount of conc. HCl (approx 0.5 mL per 100g TMHQ) to activate the Lewis acid.

-

Temperature Control: Heat the mixture to reflux (approx. 126°C) .

-

Addition: Add Isophytol dropwise over 3–4 hours .

-

Critical Control Point: The reaction produces water.[4] Immediate removal of water is essential to prevent catalyst deactivation and side reactions. If using Diethyl Carbonate, water can be distilled off as an azeotrope or removed via vacuum stripping.

-

-

Post-Reaction: Stir for an additional 2 hours at reflux after addition is complete.

-

Quench: Cool to 60°C and add water to extract the ZnCl2. Separate the phases.

-

Solvent Recovery: Distill off the Diethyl Carbonate (recyclable).

-

Purification: The crude Vitamin E is purified via Molecular Distillation (Short Path) to remove unreacted heavy ends and phytadienes.

Figure 2: Experimental workflow for the condensation of TMHQ and Isophytol.

Comparative Performance of Catalysts

The choice of catalyst significantly impacts the yield and the formation of benzofuran by-products.

| Catalyst System | Yield (%) | Selectivity | Notes | Reference |

| ZnCl2 / HCl | 94–96% | High | Industrial standard. Requires corrosion-resistant reactors. | [1, 2] |

| Nafion / SiO2 | 88–92% | Moderate | Solid acid (Heterogeneous). Easier filtration but lower activity. | [1] |

| Rare Earth Triflates | 90–93% | High | Expensive. Used for specialized high-purity batches. | [1] |

Troubleshooting & Safety

-

Oxidation: TMHQ is highly sensitive to oxidation. All solid handling must be done under inert atmosphere (N2 or Ar). If the reaction mixture turns dark black/tarry immediately, oxygen ingress has occurred.

-

Water Management: In the condensation step, failure to remove water results in the hydrolysis of ZnCl2 to basic zinc salts, stopping the reaction.

-

Exotherm: The addition of Isophytol is exothermic. Maintain addition rates such that the reflux is controlled.

References

-

ChemAnalyst. (2025). Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations. Retrieved from [Link]

-

Google Patents. (1996). EP0694541A1 - Process for the preparation of alpha-tocopherol.[5] Retrieved from

Sources

- 1. foreverest.net [foreverest.net]

- 2. Production process of Isophytol_Chemicalbook [chemicalbook.com]

- 3. CN112250554B - Method for synthesizing geranylacetone by carroll reaction - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]

Role of 6,10-Dimethylundeca-5,9-dien-2-one in insect chemical ecology

Topic: Role of 6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) in Insect Chemical Ecology Content Type: Application Note & Technical Protocol Audience: Senior Entomologists, Chemical Ecologists, and Agrochemical Formulation Scientists.

Executive Summary: The Ecological Signal Bridge

6,10-Dimethylundeca-5,9-dien-2-one, commonly known as Geranylacetone , is a volatile organic compound (VOC) serving as a critical semiochemical in insect-plant interactions. Unlike species-specific pheromones, geranylacetone acts as a context-dependent signal . It functions variously as a repellent for hematophagous insects (mosquitoes), an anti-attractant for forest pests (bark beetles), and a recruitment signal (kairomone) for parasitoid wasps seeking herbivore-damaged hosts.

This guide details the mechanistic origin of geranylacetone via carotenoid oxidation, its specific ecological roles, and validated protocols for its extraction, detection (GC-MS), and biological evaluation (EAG/Olfactometry).

Chemical Ecology & Mechanism of Action

Biosynthetic Origin: The Carotenoid Cleavage Pathway

Geranylacetone is not synthesized de novo via the mevalonate pathway in the same direct manner as primary monoterpenes. Instead, it is an apocarotenoid —a degradation product.

-

Precursor: Phytoene, Phytofluene, or Lycopene (acyclic carotenoids).

-

Enzymatic Action: The enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) cleaves the C9–C10 double bond of the carotenoid backbone.[1]

-

Ecological Trigger: This oxidative cleavage is often upregulated during plant stress (herbivory, ozonolysis, or senescence), making geranylacetone a reliable indicator of "damaged" or "aging" tissue.

The Duality of Signaling

Geranylacetone operates on a "Push-Pull" dynamic depending on the receiving species:

-

The "Push" (Repellency/Anti-aggregation):

-

Bark Beetles (Ips spp.): In conifer-fungal interactions, geranylacetone signals an over-exploited or unsuitable host, inhibiting aggregation pheromones to prevent overcrowding.[2]

-

Mosquitoes (Culex/Aedes): Acts as a spatial repellent, likely by overloading specific odorant receptors (ORs) associated with host-seeking.

-

-

The "Pull" (Tritrophic Attraction):

-

Parasitoids (Cotesia spp.): Wasps utilize geranylacetone as part of the Herbivore-Induced Plant Volatile (HIPV) blend released by Brassicaceae plants under caterpillar attack, helping them locate hosts like Pieris larvae.

-

Figure 1: The central role of Geranylacetone in mediating multi-trophic interactions via the CCD1 pathway.[3]

Analytical Characterization Protocols

Accurate identification requires distinguishing geranylacetone from its isomer (nerylacetone) and ensuring no thermal degradation occurs during injection.

Physicochemical Profile

| Parameter | Data | Relevance |

| CAS Number | 689-67-8 | Standard reference |

| Molecular Weight | 194.31 g/mol | Mass Spec Parent Ion |

| Boiling Point | 253°C | Requires high GC oven temp |

| LogP | ~4.2 | Lipophilic; soluble in hexane/oils |

| Vapor Pressure | 0.01 mmHg (25°C) | Moderate volatility (Semi-volatile) |

GC-MS Method (Standardized)

Objective: Quantify geranylacetone in plant headspace or essential oil samples.

-

Sample Preparation:

-

Headspace: Use SPME fiber (PDMS/DVB 65µm) for 30 min at 25°C.

-

Liquid: Dilute standard in Hexane (HPLC grade).

-

-

Column Selection:

-

Non-polar: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

-

Why: Excellent separation of sesquiterpenoids and apocarotenoids.

-

-

Thermal Program:

-

Injector: 250°C (Splitless).

-